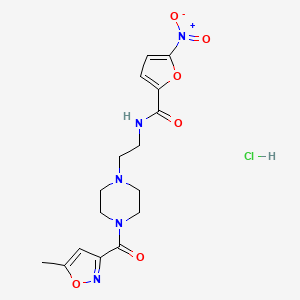![molecular formula C23H27N3O3 B2971579 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252819-22-9](/img/structure/B2971579.png)
1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
The compound , 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, represents a class of substances with significant pharmacological potential due to their structural characteristics. Research has focused on the synthesis and evaluation of derivatives of this compound for various therapeutic applications.
Antiarrhythmic and Antihypertensive Effects : Studies have shown that derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine with adrenolytic activity exhibit strong antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, which depend on the presence of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents. This suggests a potential for developing novel cardiovascular drugs from this class of compounds (Malawska et al., 2002).
Dopamine Receptor Partial Agonists : Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, which include derivatives of the discussed compound, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds show a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for conditions such as schizophrenia (Möller et al., 2017).
Antiviral Activity : The compound's structural motif has been explored in the context of HIV-1 reverse transcriptase inhibitors. Substituting the aryl moiety with various substituted indoles led to compounds with significantly enhanced potency against HIV-1, highlighting the potential for designing effective antiviral agents (Romero et al., 1994).
Structural and Chemical Insights
The detailed study of compounds related to this compound provides valuable insights into their structural and electronic properties. Such research underpins the development of new drugs by elucidating the relationship between molecular structure and biological activity.
- Crystal Structure Analysis : The crystal structures of anticonvulsant compounds related to the discussed compound have been solved, revealing insights into the orientation of substituent groups and the electronic distribution within the molecule. These findings are crucial for understanding the compounds' pharmacological properties and for guiding the design of new therapeutics (Georges et al., 1989).
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-5-3-4-6-21(17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)19-7-9-20(29-2)10-8-19/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDLDUTVIYZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
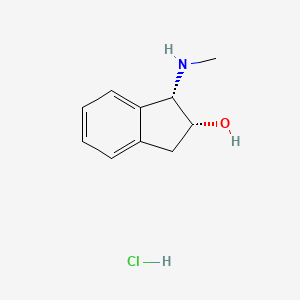
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2971500.png)

![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)
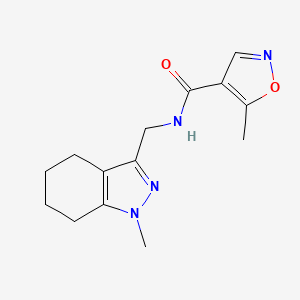
![N-{2-[5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2971509.png)
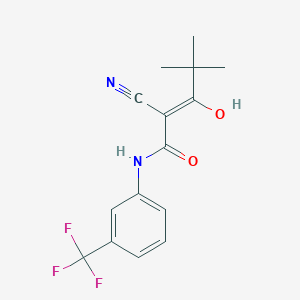
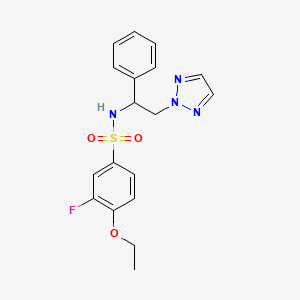
![2-(Naphthalen-2-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2971514.png)
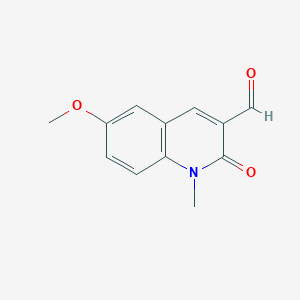
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

